molecular formula C10H11NO4 B1348993 (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid CAS No. 723284-85-3

(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid

Cat. No. B1348993
M. Wt: 209.2 g/mol
InChI Key: DJWMFJZOSZPAHI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid” is a chemical compound with the CAS Number: 464931-62-2 . It has a molecular weight of 245.66 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO4.ClH/c11-7 (4-10 (12)13)6-1-2-8-9 (3-6)15-5-14-8;/h1-3,7H,4-5,11H2, (H,12,13);1H/t7-;/m1./s1 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid” are not available, related compounds have been studied. For example, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .


Physical And Chemical Properties Analysis

“®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid” is a solid substance . It has a molecular weight of 245.66 . The compound is typically stored in a dry room at normal temperature .

Scientific Research Applications

Fluorescence Derivatization and Biological Assays

Researchers have explored the utility of similar benzodioxole derivatives as fluorescent derivatizing agents for amino acids, creating compounds that exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007). This application is significant for enhancing the detection and analysis of amino acids in various biological samples.

Synthesis of Biologically Active Compounds

The synthesis methods for compounds structurally related to "(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid" have been developed, leading to biologically active 2-thioxo-1,3-thiazan-4-ones, highlighting their potential in pharmaceutical chemistry (Orlinskii, 1996).

Antimicrobial and Antifungal Activities

Derivatives of similar compounds have shown antimicrobial and antifungal activities, underscoring their potential in developing new therapeutic agents (Mickevičienė et al., 2015). This area of research is crucial for addressing the growing concern of antibiotic resistance.

Material Science Applications

The modification of polymeric materials using amino compounds, including those related to "(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid," has been investigated for medical applications (Aly & El-Mohdy, 2015). This research contributes to the development of more sophisticated biomaterials for various medical applications.

Enzymatic Synthesis of Key Intermediates

Enzymatic methods have been developed for the synthesis of key intermediates necessary for drug candidates, demonstrating the importance of such compounds in medicinal chemistry (Chen et al., 2011). This approach offers a greener alternative to traditional chemical synthesis methods.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

While the exact future directions for this compound are not known, related compounds have shown promise in the field of cancer research . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

(3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWMFJZOSZPAHI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353310
Record name (3R)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid

CAS RN

723284-85-3
Record name (3R)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.